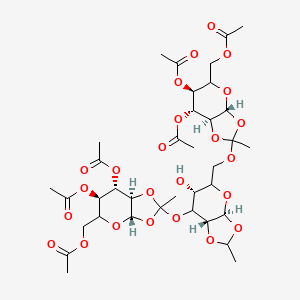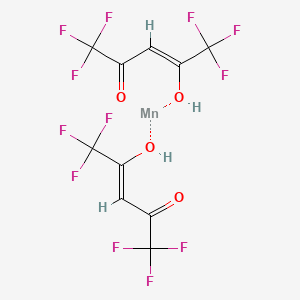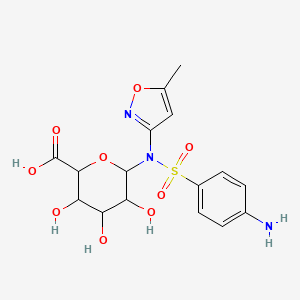
Sulfamethoxazole N1-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a synthetic broad-spectrum antibiotic . It is formed through the process of glucuronidation at the N1 position .
Molecular Structure Analysis
The molecular formula of Sulfamethoxazole N1-Glucuronide is C16H19N3O9S, with an average mass of 429.402 Da and a monoisotopic mass of 429.084198 Da .Chemical Reactions Analysis
Sulfamethoxazole undergoes various metabolic reactions in the body. It is rapidly and completely absorbed and metabolised to 5 metabolites, including N1-Glucuronide . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidised at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .Applications De Recherche Scientifique
Pharmacokinetics Research
Sulfamethoxazole N1-Glucuronide is used in pharmacokinetics research to study the absorption, distribution, metabolism, and excretion of drugs . For instance, it has been used to assess the pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl- and N1-glucuronide conjugates in human volunteers .
Drug Metabolism Studies
This compound is used in drug metabolism studies. It is a metabolite of sulfamethoxazole, and its formation and elimination can provide valuable information about the metabolic pathways of this drug .
Protein Binding Studies
Sulfamethoxazole N1-Glucuronide is used in protein binding studies. Glucuronidation at the N1-position reduces the protein binding to 20%, which can have significant implications for the drug’s pharmacokinetics .
Environmental Pollution Research
Sulfamethoxazole N1-Glucuronide is used in environmental pollution research. It is one of the pharmaceutical compounds that can enter water systems from different sources, such as sewage, landfill sites, and wastewater from pharmaceutical industries and hospitals .
Anticonvulsant Drug Research
This compound is used in anticonvulsant drug research. It is one of the most recommended anticonvulsant drugs worldwide .
Wastewater Treatment Research
Sulfamethoxazole N1-Glucuronide is used in wastewater treatment research. It is one of the pharmaceutical compounds that can be naturally excreted from wastewater .
Mécanisme D'action
Target of Action
Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .
Mode of Action
Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .
Biochemical Pathways
The action of Sulfamethoxazole N1-Glucuronide involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .
Pharmacokinetics
Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including Sulfamethoxazole N1-Glucuronide . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .
Result of Action
The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .
Action Environment
The action of Sulfamethoxazole N1-Glucuronide can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .
Propriétés
IUPAC Name |
6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFOMTRQSZIMKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Sulfamethoxazole N1-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sulfamethoxazole N1-Glucuronide | |
Q & A
Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?
A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite Sulfamethoxazole N1-Glucuronide, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

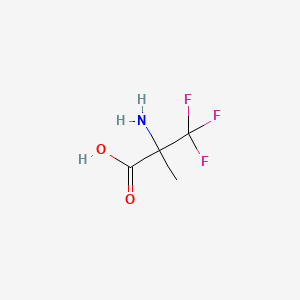
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

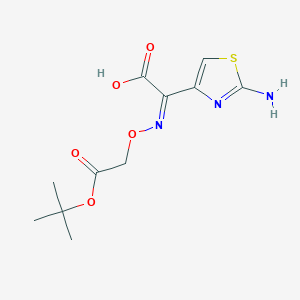
![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/no-structure.png)
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
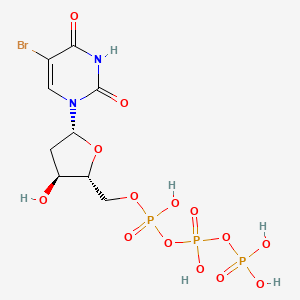
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
